molecular formula C17H16N4OS B11145537 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11145537
M. Wt: 324.4 g/mol
InChI Key: PZAFGYOHDMHSCC-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a benzylamino group at the 2-position of the thiazole ring and a pyridin-4-ylmethyl substituent on the carboxamide nitrogen.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H16N4OS/c22-16(19-10-14-6-8-18-9-7-14)15-12-23-17(21-15)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21)

InChI Key

PZAFGYOHDMHSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by adjusting temperature, solvent, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Investigated for its potential use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Thiazole Carboxamide Derivatives

(a) 2-(Benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
  • Structural Differences : The carboxamide nitrogen is substituted with a 1,3-thiazol-2-yl group instead of pyridin-4-ylmethyl .
  • Implications : The thiazole substituent may enhance intramolecular hydrogen bonding but reduce solubility compared to the pyridine analog.
  • Activity: No direct pharmacological data are provided, but the thiazole-thiazole linkage could influence kinase selectivity due to increased rigidity.
(b) Acotiamide (N-[2-[di(propane-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)
  • Structural Differences: Features a diisopropylaminoethyl chain and a hydroxy-dimethoxybenzoyl group instead of benzylamino and pyridinylmethyl groups .
  • Functional Role : Acotiamide is a prokinetic agent that enhances acetylcholine release, targeting gastrointestinal motility. This contrasts with the undefined mechanism of the target compound, suggesting divergent biological pathways despite shared thiazole carboxamide cores .

Pyridine/Pyridine-Carboxamide Derivatives

(a) Motesanib (N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide)
  • Structural Differences: Contains a pyridine-3-carboxamide core with a dihydroindole substituent and pyridinylmethyl amino group .
  • Pharmacology: Motesanib is an antiangiogenic agent targeting VEGF receptors, highlighting the role of the indole ring in kinase inhibition.
(b) (S,E)-N-(3-Cyano-4-(3-ethynylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(benzylamino)-but-2-enamide
  • Structural Differences: A quinoline-based compound with a benzylamino group on a butenamide chain, differing from the thiazole-carboxamide framework .
  • Activity: The ethynyl and cyano groups may enhance binding to tyrosine kinases, while the quinoline core improves metabolic stability compared to thiazole derivatives .

Substituted Thiazole Carboxamides

N-(2-Amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide Hydrochloride
  • Structural Differences: Features a cyclopentylethyl group and trifluoromethyl substitution on the thiazole ring, unlike the benzylamino and pyridinylmethyl groups in the target compound .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Pharmacological Activity Reference
2-(Benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide 372.30* Benzylamino, pyridin-4-ylmethyl Undefined (structural analog) -
2-(Benzylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide - Benzylamino, thiazol-2-yl Undefined
Acotiamide 569.44 (as trihydrate HCl) Diisopropylaminoethyl, hydroxy-dimethoxybenzoyl Prokinetic (acetylcholine enhancer)
Motesanib 373.50 Dihydroindole, pyridinylmethyl Antiangiogenic (VEGFR inhibitor)
Example 147 (Quinoline derivative) 544.00 Ethynylphenyl, tetrahydrofuran-3-yl-oxy Tyrosine kinase inhibition

*Molecular weight estimated based on structural similarity to compounds.

Key Findings and Implications

  • Structural Flexibility : Replacement of the pyridin-4-ylmethyl group with thiazol-2-yl (as in ) or indole (as in ) alters solubility and target engagement.
  • Pharmacological Diversity : The thiazole carboxamide core is versatile, enabling roles in motility (Acotiamide ), angiogenesis (Motesanib ), or kinase inhibition (Example 147 ).
  • Design Considerations : Substituents like trifluoromethyl () or ethynyl () can fine-tune potency and pharmacokinetics, suggesting avenues for optimizing the target compound.

Biological Activity

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a thiazole ring and functional groups that enhance its biological activity. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

The compound features:

  • A thiazole ring , known for its diverse biological activities.
  • Benzylamine and pyridine functionalities that contribute to its reactivity and interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight338.43 g/mol
CAS Number1219587-60-6

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit notable anticancer activities. The mechanism of action often involves:

  • Inhibition of tyrosine kinase enzymes , which are crucial in cancer cell signaling pathways.
  • Induction of apoptosis in cancer cells, promoting programmed cell death.

In studies involving various cancer cell lines (e.g., PC3, HT29), 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide demonstrated significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Compounds similar to 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide have shown antimicrobial properties. The presence of the thiazole moiety is linked to:

  • Enhanced interaction with microbial enzymes.
  • Disruption of bacterial cell walls, leading to cell death.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing further proliferation.
  • Molecular Interactions : Studies suggest that hydrophobic interactions play a significant role in binding to target proteins.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide, a comparison with structurally similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
2-Amino-5-benzylthiazoleBenzyl group on thiazoleAntimicrobial properties
5-MethylthiazoleMethyl substitution on thiazoleAntitumor activity
N-(pyridin-3-yl)thiazolePyridine substitution on thiazolePotential anti-inflammatory effects

The structural complexity of 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide may enhance its biological activity compared to simpler derivatives .

Case Studies

Several studies have highlighted the compound's efficacy:

  • A study evaluating the cytotoxicity against various cancer cell lines found that derivatives of thiazoles exhibited IC50 values lower than many conventional drugs, indicating strong anticancer potential .
  • Research on enzyme inhibition showed that derivatives could effectively inhibit 15-lipoxygenase, suggesting a dual mechanism for anticancer and anti-inflammatory effects .

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